![molecular formula C14H14N2O2S B2493840 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1903511-45-4](/img/structure/B2493840.png)
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone involves multi-step organic reactions, often starting from pyridine derivatives. An example in this realm is the synthesis of azetidinones and thiazolidinones derivatives from pyrazolone, illustrating the complexity and diversity of synthetic routes for such compounds (Chopde et al., 2011). These processes typically require the formation of Schiff bases, followed by cycloaddition or nucleophilic substitution reactions to introduce the azetidinone ring.
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of hydrogen bonding and weak interactions in determining the solid-state architecture. For instance, hydrogen-bonding patterns in enaminones reveal the structuring role of these interactions (Balderson et al., 2007). Such analyses are crucial for understanding the conformational preferences and stability of the molecule in different environments.
Chemical Reactions and Properties
Compounds similar to this compound participate in a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions. The synthesis of thiadiazoles, pyridines, and polysubstituted benzenes from related ethanone derivatives highlights the chemical versatility of these compounds (Abdelall, 2014). These reactions often exploit the nucleophilic character of the nitrogen atom in the azetidinone ring or the electrophilic nature of the carbonyl group.
Physical Properties Analysis
While specific data on this compound are not directly available, related compounds exhibit interesting physical properties such as crystal structures that are stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking (Gluziński et al., 1991). Such studies are fundamental for the design of materials with desired physical properties.
Chemical Properties Analysis
The chemical properties of azetidinone derivatives are largely influenced by their functional groups. For example, the presence of a thiophene ring can impart electronic properties that are useful in conducting polymers, while the azetidinone ring can engage in various ring-opening reactions due to its strained nature. Microwave-assisted synthesis of thieno[2,3-b]pyridine derivatives showcases the reactivity and potential chemical modifications of these compounds (Ankati & Biehl, 2010).
properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-14(6-11-3-5-19-10-11)16-8-13(9-16)18-12-2-1-4-15-7-12/h1-5,7,10,13H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBYEZGLWXBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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